3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazole
Description
This compound is a 1,2,4-oxadiazole derivative substituted at positions 3 and 5. The 3-position features a 3,5-bis(trifluoromethyl)phenyl group, contributing strong electron-withdrawing properties and metabolic stability. The molecular formula is estimated as C₁₉H₁₀F₆N₂O₂ (MW ≈ 412 g/mol). The trifluoromethyl groups enhance lipophilicity, while the oxadiazole core offers a stable heterocyclic scaffold for diverse pharmacological applications .
Properties
Molecular Formula |
C18H10F6N2O2 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H10F6N2O2/c19-17(20,21)12-6-11(7-13(8-12)18(22,23)24)15-25-16(28-26-15)10-1-2-14-9(5-10)3-4-27-14/h1-2,5-8H,3-4H2 |
InChI Key |
YUWMWLJOXCOZRV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=NC(=NO3)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2,3-dihydro-5-benzofuranyl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with 2,3-dihydro-5-benzofuran-2-carboxylic acid under acidic conditions to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2,3-dihydro-5-benzofuranyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2,3-dihydro-5-benzofuranyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2,3-dihydro-5-benzofuranyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares the target compound with two analogs from the provided evidence:
Key Comparative Insights
a) Heterocyclic Core Differences
- The target compound and the analog share a 1,2,4-oxadiazole core, known for metabolic stability and hydrogen-bonding capabilities. In contrast, the compound has a 1,2-oxazole ring, which is less electron-deficient and may exhibit reduced metabolic resistance .
b) Substituent Effects
- Trifluoromethyl Groups : Both the target compound and analog feature bis(trifluoromethyl)phenyl groups, enhancing lipophilicity and resistance to oxidative metabolism. The compound has a single trifluoromethyl group, which may reduce its hydrophobicity .
- Benzofuran vs.
c) Pharmacological Implications
- Target Compound : The combination of bis(trifluoromethyl)phenyl and dihydrobenzofuran groups suggests suitability for central nervous system (CNS) targets due to balanced lipophilicity and rigidity.
- Compound : The bulky propoxy-isoxazole substituent may limit bioavailability but could enhance binding to peripheral targets like inflammatory enzymes .
- Compound : The smaller size (MW = 297 g/mol) and -OH group favor renal excretion, making it less ideal for prolonged systemic action .
Biological Activity
The compound 3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , and it features a unique oxadiazole ring that contributes to its biological activity. The trifluoromethyl groups enhance lipophilicity, potentially improving membrane permeability.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of oxadiazole can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- Antibacterial Activity : The introduction of trifluoromethyl groups in related compounds has been linked to increased potency against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .
- Antifungal Activity : Compounds similar to 3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazole have demonstrated antifungal activity against strains like Candida albicans with MICs between 1.6 μg/mL and 25 μg/mL .
Anticancer Properties
The oxadiazole derivatives have been explored for their anticancer potential. Studies have shown that certain oxadiazoles can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression. For example, one study reported an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Colon Adenocarcinoma | 92.4 |
| Gastric Carcinoma | 92.4 |
| Lung Adenocarcinoma | 92.4 |
| Melanoma | 92.4 |
Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazole derivatives have also been documented. They exhibit the ability to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators.
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives in clinical settings:
- Study on Antibacterial Efficacy : A compound structurally similar to our target was tested against clinical isolates of MRSA and showed promising results with significant bactericidal activity.
- Anticancer Screening : A derivative was evaluated in vivo for its anticancer effects on xenograft models and demonstrated substantial tumor growth inhibition compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
